Cas no 21240-56-2 (9-methyl-9H-carbazole-3-carbaldehyde)

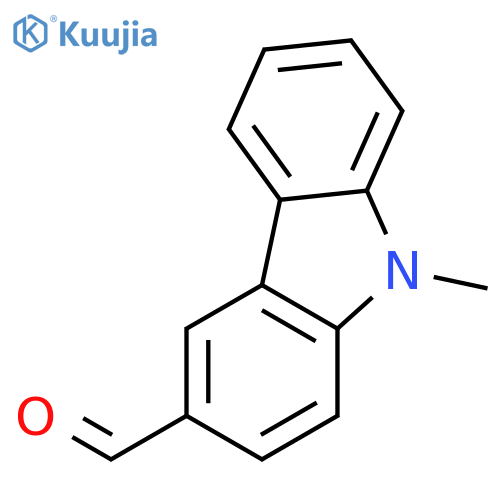

21240-56-2 structure

商品名:9-methyl-9H-carbazole-3-carbaldehyde

CAS番号:21240-56-2

MF:C14H11NO

メガワット:209.243243455887

MDL:MFCD00957981

CID:911352

9-methyl-9H-carbazole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 9-methyl-9H-Carbazole-3-carboxaldehyde

- 9-Methyl-9H-carbazole-3-carbaldehyde

- 9-methylcarbazole-3-carbaldehyde

- 3-formyl-9-methyl-9H-carbazole

- 9H-Carbazole-3-carboxaldehyde,9-methyl

- 9-methyl-9H-3-carbazolecarbaldehyde

- 9-methyl-9H-carbazol-3-carbaldehyde

- 9-methylcarbazole-3-aldehyde

- N-methylcarbazole-3-carbaldehyde

- N-methylcarbazole-3-carboxaldehyde

- 9-methyl-9H-carbazole-3-carbaldehyde

-

- MDL: MFCD00957981

- インチ: InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3

- InChIKey: PNTJHESWOJBCRP-UHFFFAOYSA-N

- ほほえんだ: O=CC1=CC2=C(C=C1)N(C)C3=C2C=CC=C3

計算された属性

- せいみつぶんしりょう: 209.08400

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

じっけんとくせい

- ゆうかいてん: 74-75°C

- PSA: 22.00000

- LogP: 3.14400

9-methyl-9H-carbazole-3-carbaldehyde セキュリティ情報

9-methyl-9H-carbazole-3-carbaldehyde 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

9-methyl-9H-carbazole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132402-100mg |

9-Methyl-9H-carbazole-3-carbaldehyde |

21240-56-2 | 98% | 100mg |

¥519 | 2023-04-14 | |

| TRC | M240265-500mg |

9-Methyl-9H-carbazole-3-carbaldehyde |

21240-56-2 | 500mg |

$ 300.00 | 2022-06-04 | ||

| Enamine | EN300-7378283-0.5g |

9-methyl-9H-carbazole-3-carbaldehyde |

21240-56-2 | 95% | 0.5g |

$187.0 | 2023-07-10 | |

| abcr | AB404631-1g |

9-Methyl-9H-carbazole-3-carbaldehyde, 95%; . |

21240-56-2 | 95% | 1g |

€237.00 | 2024-07-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132402-250mg |

9-Methyl-9H-carbazole-3-carbaldehyde |

21240-56-2 | 98% | 250mg |

¥662 | 2023-04-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OU407-200mg |

9-methyl-9H-carbazole-3-carbaldehyde |

21240-56-2 | 95% | 200mg |

861.0CNY | 2021-07-15 | |

| Enamine | EN300-7378283-1.0g |

9-methyl-9H-carbazole-3-carbaldehyde |

21240-56-2 | 95% | 1.0g |

$239.0 | 2023-07-10 | |

| Ambeed | A476217-1g |

9-Methyl-9H-carbazole-3-carbaldehyde |

21240-56-2 | 95% | 1g |

$135.0 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1215313-5g |

9-Methyl-9H-carbazole-3-carbaldehyde |

21240-56-2 | 95% | 5g |

$800 | 2024-06-03 | |

| Chemenu | CM113254-1g |

9-methyl-9H-carbazole-3-carbaldehyde |

21240-56-2 | 95% | 1g |

$*** | 2023-03-29 |

9-methyl-9H-carbazole-3-carbaldehyde 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

21240-56-2 (9-methyl-9H-carbazole-3-carbaldehyde) 関連製品

- 29377-72-8(9-methyl-9H-carbazole-3,6-dicarbaldehyde)

- 7570-45-8(9-Ethyl-9H-carbazole-3-carbaldehyde)

- 21005-45-8(1-Methylindole-6-carbaldehyde)

- 108793-90-4(9-Methyl-9H-carbazole-2-carbaldehyde)

- 133994-99-7(1-Methyl-1H-indole-4-carbaldehyde)

- 70207-46-4(DFEC)

- 944893-74-7(1-Ethyl-1H-indole-5-carbaldehyde)

- 90923-75-4(1-Methyl-1H-indole-5-carbaldehyde)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21240-56-2)9-methyl-9H-carbazole-3-carbaldehyde

清らかである:99%/99%

はかる:5g/10g

価格 ($):377.0/614.0

atkchemica

(CAS:21240-56-2)9-methyl-9H-carbazole-3-carbaldehyde

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ